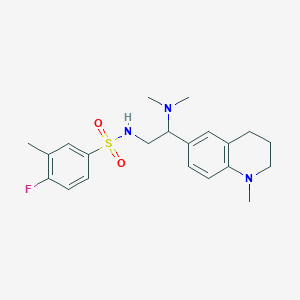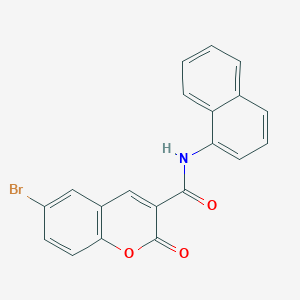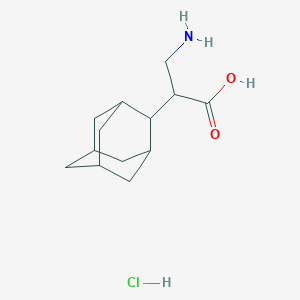
N3-L-Dbu(Boc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-L-Dbu(Boc)-OH is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of L-Dbu(Boc)-OH, which is an important intermediate in the synthesis of various peptides and proteins. In
作用機序
The mechanism of action of N3-L-Dbu(Boc)-OH is not well understood, but it is believed to act as a nucleophile in various chemical reactions. This compound can react with various electrophiles, such as aldehydes and ketones, to form stable adducts. Additionally, this compound can undergo click chemistry reactions with various azides, resulting in the formation of triazoles.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for drug delivery applications. Additionally, this compound has been shown to be stable under various conditions, including acidic and basic environments, as well as in the presence of various enzymes.
実験室実験の利点と制限
One of the main advantages of N3-L-Dbu(Boc)-OH is its ease of incorporation into peptides and proteins. Additionally, this compound is stable and non-toxic, making it a safe and reliable reagent for various lab experiments. However, one limitation is the relatively high cost of this compound, which may limit its use in larger-scale experiments.
将来の方向性
There are several future directions for the use of N3-L-Dbu(Boc)-OH in scientific research. One potential application is in the development of novel drug delivery systems, particularly for the targeted delivery of anticancer drugs. Additionally, this compound may be useful in the synthesis of cyclic peptides and proteins with improved stability and bioactivity. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various chemical reactions.
合成法
The synthesis of N3-L-Dbu(Boc)-OH involves the reaction of L-Dbu(Boc)-OH with sodium azide (NaN3) in the presence of triethylamine (TEA) and 1,2-dichloroethane (DCE). The reaction proceeds through the formation of an intermediate, which is then treated with trifluoroacetic acid (TFA) to remove the Boc protecting group, resulting in the formation of N3-L-Dbu-OH. The final step involves the addition of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, resulting in the formation of this compound.
科学的研究の応用
N3-L-Dbu(Boc)-OH has been used in various scientific research applications, including the synthesis of peptides and proteins. This compound is particularly useful in the synthesis of cyclic peptides and proteins, as it can be easily incorporated into the peptide chain and subsequently removed to generate the desired product. Additionally, this compound has been used in the development of novel drug delivery systems, as it can be conjugated to various drugs and targeted to specific tissues or cells.
特性
IUPAC Name |
(3R)-3-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-6(12-13-10)4-7(14)15/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVRORHDYNPGX-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid](/img/structure/B2426730.png)
![N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2426734.png)





![3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2426742.png)

![[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2426744.png)
![3-[(4-chlorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2426745.png)
![N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2426746.png)
![N-(2,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2426747.png)
![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2426750.png)